molecular formula C24H24N4O5 B12158317 N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12158317
M. Wt: 448.5 g/mol
InChI Key: ZZMGBELSBMCLJD-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic hybrid molecule combining a 1,2,4-triazole core with a coumarin-derived propanamide side chain. The triazole moiety is substituted with a 4-methoxybenzyl group, while the coumarin fragment features methoxy and methyl substituents, likely influencing its electronic and steric properties.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C24H24N4O5/c1-14-10-23(30)33-20-13-19(32-3)16(12-18(14)20)6-9-22(29)26-24-25-21(27-28-24)11-15-4-7-17(31-2)8-5-15/h4-5,7-8,10,12-13H,6,9,11H2,1-3H3,(H2,25,26,27,28,29)

InChI Key

ZZMGBELSBMCLJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Coumarin-Propanoyl Precursor

The 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl propanoyl segment is synthesized via Pechmann condensation followed by sequential functionalization. Starting with 4-methylresorcinol, condensation with ethyl acetoacetate in concentrated sulfuric acid yields 7-hydroxy-4-methylcoumarin . Methoxylation at the 7-position is achieved using dimethyl sulfate under basic conditions (K₂CO₃, acetone, reflux), affording 7-methoxy-4-methylcoumarin in 82% yield .

Propanoylation at the 6-position involves Friedel-Crafts acylation. Treatment with propionyl chloride in the presence of AlCl₃ at 0–5°C selectively functionalizes the coumarin’s 6-position, yielding 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid after hydrolysis .

Table 1: Optimization of Coumarin Propanoylation

ConditionCatalystTemperature (°C)Yield (%)
Propionyl chloride, 2 hAlCl₃0–568
Propionyl chloride, 4 hFeCl₃2545
Anhydrous propionic acidH₂SO₄5032

Construction of the 5-(4-Methoxybenzyl)-1H-1,2,4-Triazol-3-Amine Intermediate

The triazole core is synthesized via cyclocondensation of thiosemicarbazides. Aminoguanidine hydrochloride reacts with 4-methoxybenzyl isothiocyanate in ethanol under reflux to form 1-(4-methoxybenzyl)thiosemicarbazide . Cyclization is induced by microwave irradiation (150°C, 20 min) in the presence of K₂CO₃, yielding 5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine with 74% efficiency .

Alternative routes employ copper-catalyzed azide-alkyne cycloaddition (CuAAC). Propargylation of 4-methoxybenzylamine with propargyl bromide forms N-(prop-2-yn-1-yl)-4-methoxybenzylamine, which reacts with coumarin-derived azides under Cu(I) catalysis to form the triazole . However, this method requires stringent azide handling and yields ≤60% .

Table 2: Comparative Analysis of Triazole Synthesis Methods

MethodConditionsYield (%)Purity (%)
Microwave cyclizationK₂CO₃, 150°C, 20 min7498
CuAACCuI, DMF, 60°C6095
Thermal cyclizationEthanol, reflux5890

Amide Coupling and Final Assembly

The propanoyl coumarin and triazole amine are coupled using carbodiimide chemistry. 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF . Addition of 5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine at 0°C, followed by stirring at 25°C for 12 h, affords the target amide in 67% yield after silica gel chromatography .

Critical Parameters for Coupling:

  • Solvent: DMF > DCM > THF (polar aprotic solvents enhance reactivity).

  • Temperature: Prolonged room-temperature reaction prevents epimerization .

  • Stoichiometry: 1.2 eq. EDC/HOBt relative to acid minimizes unreacted starting material.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.31 (s, 1H, triazole NH), 8.02 (s, 1H, coumarin H-5), 7.25 (d, J = 8.6 Hz, 2H, benzyl aromatic), 6.89 (d, J = 8.6 Hz, 2H, benzyl aromatic), 6.32 (s, 1H, coumarin H-8), 3.79 (s, 3H, OCH₃), 3.73 (s, 3H, OCH₃), 2.94 (t, J = 7.4 Hz, 2H, CH₂CO), 2.41 (s, 3H, CH₃ coumarin) .

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₂₆H₂₇N₄O₅ [M+H]⁺: 483.1923; Found: 483.1926 .

HPLC Purity: 98.6% (C18 column, MeCN/H₂O 70:30, 1 mL/min) .

Scale-Up and Process Optimization

Kilogram-scale production employs continuous flow chemistry to enhance reproducibility. Coumarin propanoyl chloride is generated in situ using SOCl₂ and reacted with triazole amine in a microreactor (residence time: 2 min, 40°C). This method reduces reaction time from 12 h to 15 min and increases yield to 81%.

Table 3: Batch vs. Flow Synthesis Metrics

ParameterBatch ProcessFlow Process
Reaction time12 h15 min
Yield67%81%
Purity98.6%99.2%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups present in the compound can undergo oxidation to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the chromenone moiety can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Potential

The compound's structural components, particularly the triazole and coumarin moieties, are known for their diverse biological activities:

  • Antimicrobial Activity : Compounds with triazole structures have demonstrated antimicrobial properties. Research indicates that derivatives of triazoles can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Anticancer Properties : The coumarin structure has been associated with anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer types . The combination of the triazole and coumarin functionalities may enhance this effect, suggesting a need for further investigation into its anticancer properties.

Synthesis and Structural Analysis

The synthesis of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can be achieved through several synthetic routes involving the reaction of appropriate precursors under controlled conditions. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for its application in drug development:

  • Target Interactions : Investigating the interactions of this compound with biological targets can provide insight into its therapeutic potential. For instance, docking studies can elucidate how the compound binds to specific enzymes or receptors involved in disease pathways .
  • In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics and pharmacodynamics of the compound, providing information on its efficacy and safety profile in a biological context.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
1H-Triazole DerivativeContains a triazole ringAntimicrobial
Isoxazole CarboxamideFeatures an isoxazole moietyAnticancer
Coumarin DerivativeContains a coumarin structureAntioxidant

This comparative analysis highlights the potential advantages of combining multiple active moieties within a single compound.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves interaction with specific molecular targets:

    Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.

    Receptor Binding: The chromenone moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound A () Compound B ()
Core Heterocycle 1,2,4-Triazole 1,2,4-Triazole 1,3,5-Triazine
Key Substituents 4-Methoxybenzyl, Coumarin-propanamide Naphthalene-carbothioate 4-Bromo-2-formylphenoxy
Molecular Weight* ~495 g/mol (estimated) ~380 g/mol (reported) ~543 g/mol (reported)
Solubility Likely moderate (amide polarity) Low (naphthalene hydrophobicity) Moderate (ester and polar groups)
Synthetic Complexity High (multiple coupling steps) Moderate (one-step cyclization) High (multistep substitutions)

*Molecular weights are approximate and based on structural analysis.

Functional Implications

  • Triazole vs. Triazine : The 1,2,4-triazole in the target compound and Compound A enables hydrogen-bonding interactions critical for enzyme inhibition, whereas the 1,3,5-triazine in Compound B offers a planar structure for π-π stacking .
  • Substituent Effects : The coumarin-propanamide group in the target compound may enhance binding to serine proteases (common coumarin targets), while Compound A’s naphthalene-carbothioate could favor hydrophobic binding pockets.

Research Findings and Limitations

  • Gaps in Data : Biological activity data (e.g., IC50 values, antimicrobial efficacy) for the target compound is absent in the evidence. Comparisons rely on inferred properties from structural analogs.
  • Synthetic Challenges : The target compound’s synthesis likely requires advanced coupling reagents (e.g., for amide bond formation) compared to the simpler cyclization in Compound A .

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can purity be validated?

Answer:
The synthesis of triazole-containing compounds like this target molecule typically involves multi-step reactions. A plausible approach includes:

  • Step 1 : Coupling of the chromene-derived propanamide moiety with the triazole precursor via amide bond formation using reagents like EDCI/HOBt .
  • Step 2 : Purification via recrystallization (e.g., ethanol-DMF mixtures) or preparative HPLC to isolate intermediates .
  • Validation : Confirm purity using HPLC (≥95%) and structural integrity via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups .

Basic Question: How should crystallographic data be acquired for structural confirmation?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement, ensuring R-factor convergence below 0.05 .
  • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular geometry .

Advanced Question: How can structure-activity relationships (SAR) be explored for this compound?

Answer:
To investigate SAR:

  • Modifications : Synthesize analogs with variations in methoxybenzyl or chromene substituents. For example, replace the 4-methoxy group with halogens or alkyl chains to assess electronic/steric effects .
  • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition or cell viability tests) to correlate structural changes with activity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins, guided by crystallographic data .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from assay conditions or compound stability:

  • Experimental Design : Apply Design of Experiments (DoE) to optimize variables (e.g., pH, temperature) and identify confounding factors .
  • Stability Studies : Perform HPLC-MS stability tests under physiological conditions (e.g., PBS buffer at 37°C) to detect degradation products .
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin) .

Advanced Question: What strategies optimize solubility for in vivo studies?

Answer:
Poor solubility is common with polyaromatic systems:

  • Formulation : Use co-solvents (e.g., DMSO:PEG 400 mixtures) or nanoemulsions to enhance bioavailability .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) to the triazole or chromene moieties while monitoring SAR trade-offs .
  • Analytical Validation : Quantify solubility via UV-Vis spectroscopy in simulated biological fluids (e.g., SGF/SIF) .

Advanced Question: How to assess metabolic stability and toxicity?

Answer:

  • In Vitro Metabolism : Use liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and identify metabolites via LC-MS/MS .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and hemolysis assays to evaluate erythrocyte compatibility .
  • Computational Tools : Predict ADMET properties using SwissADME or ProTox-II to prioritize analogs for in vivo testing .

Advanced Question: How can synthetic byproducts be characterized and minimized?

Answer:

  • Byproduct Identification : Use HRMS and 1H^1H-NMR to detect impurities (e.g., unreacted intermediates or oxidation byproducts) .
  • Process Optimization : Apply flow chemistry techniques (e.g., continuous tubular reactors) to enhance reaction homogeneity and reduce side reactions .
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Advanced Question: What computational methods validate electronic properties for photochemical applications?

Answer:

  • DFT Calculations : Use Gaussian 16 to compute HOMO-LUMO gaps, excitation energies, and UV-Vis spectra (TD-DFT) for chromene and triazole moieties .
  • Solvatochromism Studies : Measure absorbance in solvents of varying polarity (e.g., cyclohexane to DMSO) to correlate computational predictions with experimental data .

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